molecular formula C21H29N3O4 B3824728 N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B3824728
M. Wt: 387.5 g/mol
InChI Key: JBJAHJABMJVPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various research applications.

Mechanism of Action

The mechanism of action of N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves its binding to GPCRs. GPCRs are seven-transmembrane proteins that are activated by the binding of ligands to their extracellular domains. The binding of N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide to GPCRs results in conformational changes in the receptor that lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide depend on the specific GPCR that it binds to. This compound has been found to have high affinity and selectivity for certain GPCRs, and its binding to these receptors can lead to a range of effects, including the activation of second messenger pathways, the modulation of ion channels, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a useful tool for the study of these receptors. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for the study of N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One potential direction is the development of new synthetic methods that are more efficient and scalable. Another direction is the study of the compound's binding to other GPCRs and its potential use as a tool for the study of these receptors. Additionally, the study of the compound's effects on downstream signaling pathways and its potential therapeutic applications is an area of future research.

Scientific Research Applications

N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various research applications. One of its potential uses is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in various physiological processes, including signal transduction, neurotransmission, and hormone regulation. N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been found to have high affinity and selectivity for certain GPCRs, making it a useful tool for the study of these receptors.

properties

IUPAC Name

7-[(2,3-dimethoxyphenyl)methyl]-6-oxo-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-4-11-22-20(26)24-13-10-21(15-24)9-6-12-23(19(21)25)14-16-7-5-8-17(27-2)18(16)28-3/h4-5,7-8H,1,6,9-15H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJAHJABMJVPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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